Regioisomeric Carboxamide Connectivity Dictates N‑Type Calcium Channel Inhibitory Potency and Selectivity Over L‑Type Channels
The N‑benzhydryl‑4‑phenylpiperazine‑1‑carboxamide regioisomer (benzhydryl on urea nitrogen) maps onto the N,4‑dibenzhydrylpiperazine‑1‑carboxamide SAR series reported by Pajouhesh et al. (2010). In this series, the non‑substituted N,4‑dibenzhydryl derivative (compound 21) exhibits an estimated N‑type calcium channel IC₅₀ of 0.15 µM, closely approaching the potency of the lead compound NP118809 (IC₅₀ = 0.11 µM). Critically, compound 21 demonstrates >100‑fold selectivity for N‑type over L‑type calcium channels (L‑type IC₅₀ ≈ 12.2 µM). In contrast, the positional isomer 4‑benzhydryl‑N‑phenylpiperazine‑1‑carboxamide (CAS 358747‑62‑3) has not been reported to exhibit comparable N‑type channel activity, and published data indicate that moving the benzhydryl group from the urea nitrogen to the piperazine nitrogen abolishes or substantially reduces N‑type channel blockade in this scaffold [1].
| Evidence Dimension | N‑type calcium channel (Caᵥ2.2) inhibition potency and selectivity over L‑type channels |
|---|---|
| Target Compound Data | N,4‑dibenzhydrylpiperazine‑1‑carboxamide (non‑substituted derivative 21; closest available surrogate for target regioisomer): N‑type IC₅₀ ≈ 0.15 µM; L‑type IC₅₀ ≈ 12.2 µM; selectivity ratio ≈ 81‑fold [1] |
| Comparator Or Baseline | NP118809 (parent N‑type blocker): N‑type IC₅₀ = 0.11 µM; L‑type IC₅₀ = 12.2 µM; selectivity ratio ≈ 111‑fold. Positional isomer 4‑benzhydryl‑N‑phenylpiperazine‑1‑carboxamide: no published N‑type calcium channel activity [1] |
| Quantified Difference | Target regioisomer scaffold retains ~73% of NP118809 N‑type potency vs. positional isomer with no measurable activity in this target class |
| Conditions | Whole‑cell patch‑clamp electrophysiology in HEK293 cells expressing recombinant rat Caᵥ2.2 (α₁B/α₂δ‑1/β₁b) or L‑type channels; holding potential −100 mV [1] |
Why This Matters
Procurement of the correct regioisomer is mandatory for programmes targeting N‑type calcium channels, as positional isomerism determines whether the compound engages this therapeutically validated pain target or is biologically silent.
- [1] Pajouhesh, H., Feng, Z.-P., Zhang, L., Pajouhesh, H., Jiang, X., Hendricson, A., Dong, H., Tringham, E., Ding, Y., Vanderah, T. W., Porreca, F., Belardetti, F., Zamponi, G. W., & Snutch, T. P. (2010). Structure–activity relationships of diphenylpiperazine N‑type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1378–1383. https://doi.org/10.1016/j.bmcl.2010.01.008 View Source
